2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione
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Overview
Description
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of isoindole-1,3-dione and pyridine. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of both isoindole and pyridine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and oxidation reactions. For instance, the reaction of phthalic anhydride with 4,5-dimethylpyridine-2-amine under acidic conditions can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can regenerate the parent amine. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings .
Scientific Research Applications
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the N-oxide group can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity but lacking the pyridine moiety.
N-oxides of Pyridine: Compounds with similar electronic properties but different biological activities.
Isoindole Derivatives: Compounds with variations in the substitution pattern on the isoindole ring.
Uniqueness
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is unique due to the combination of isoindole and pyridine moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c1-9-7-13(16(20)8-10(9)2)17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,1-2H3 |
InChI Key |
YCRSWSHDBDCFLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1C)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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